2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide
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Overview
Description
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide is a complex organic compound that belongs to the benzoxazepine family This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This reaction leads to the formation of the benzoxazepine ring, which is then further functionalized to obtain the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxazepine derivatives .
Scientific Research Applications
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives such as:
- 4-oxo-3,4-dihydro-1,5-benzoxazepin-5(2H)-yl acetic acid
- 2,3-dihydro-1,5-benzoxazepin-4(5H)-yl benzonitrile
Uniqueness
What sets 2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide apart is its specific acetamide functional group and the stereochemistry of the phenylethyl moiety. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(15-7-3-2-4-8-15)20-18(22)13-21-16-9-5-6-10-17(16)24-12-11-19(21)23/h2-10,14H,11-13H2,1H3,(H,20,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPILTFYSBQQTEZ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)CCOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CN2C(=O)CCOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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